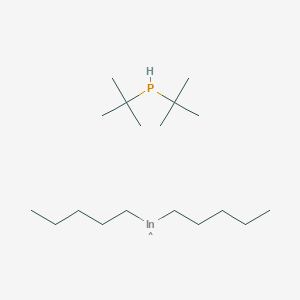
Di-tert-butylphosphane--dipentylindiganyl (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylphosphane–dipentylindiganyl (1/1) is a compound that features a combination of phosphane and indiganyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dipentylindiganyl (1/1) typically involves the reaction of di-tert-butylphosphine with a suitable indiganyl precursor. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include hexanes and other non-polar solvents .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butylphosphane–dipentylindiganyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include phosphine oxides, reduced phosphines, and substituted derivatives. These products can have different chemical and physical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
Di-tert-butylphosphane–dipentylindiganyl (1/1) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential biological activities, including its role as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves its interaction with molecular targets through its phosphane and indiganyl groups. The compound can coordinate with metal centers, facilitating catalytic processes. It can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphane functionality but without the indiganyl group.
Di-tert-butylphosphino-biphenyl: Another compound with a similar phosphane group but different aromatic substituents.
Di-tert-butylphosphino-binaphthyl: A compound with a binaphthyl backbone and di-tert-butylphosphine groups.
Uniqueness
Di-tert-butylphosphane–dipentylindiganyl (1/1) is unique due to the presence of both phosphane and indiganyl groups, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical and biological applications .
Propiedades
Número CAS |
189151-41-5 |
|---|---|
Fórmula molecular |
C18H41InP |
Peso molecular |
403.3 g/mol |
InChI |
InChI=1S/C8H19P.2C5H11.In/c1-7(2,3)9-8(4,5)6;2*1-3-5-4-2;/h9H,1-6H3;2*1,3-5H2,2H3; |
Clave InChI |
HJABEGDOIDVGTD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[In]CCCCC.CC(C)(C)PC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)



![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
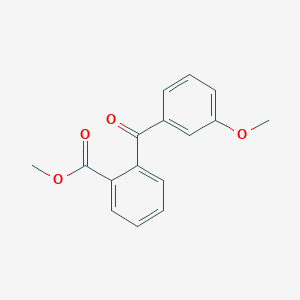
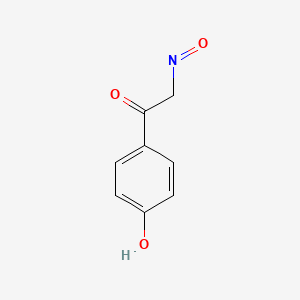
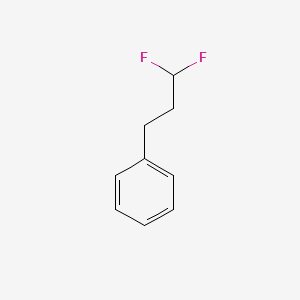
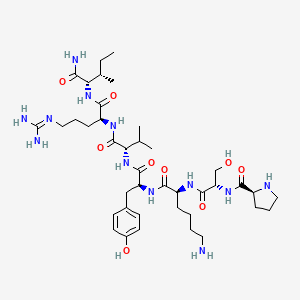
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
